REACTION_SMILES
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[Ag:25]=[O:26].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:11]2[CH2:12][NH:13][CH2:14][CH2:15][CH2:16]2)[cH:6][cH:7][c:8]1[O:9][CH3:10].[CH3:21][C:22](=[O:23])[CH3:24].[CH:17]([CH3:18])([CH3:19])[I:20]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:11]2[CH2:12][N:13]([CH:17]([CH3:18])[CH3:19])[CH2:14][CH2:15][CH2:16]2)[cH:6][cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Ag]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C2CCCNC2)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)I
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Name
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Type
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product
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Smiles
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COc1ccc(C2CCCN(C(C)C)C2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |